4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
CAS No.: 1373920-75-2
Cat. No.: VC2971527
Molecular Formula: C10H7F4N
Molecular Weight: 217.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373920-75-2 |
|---|---|
| Molecular Formula | C10H7F4N |
| Molecular Weight | 217.16 g/mol |
| IUPAC Name | 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3 |
| Standard InChI Key | YKXAXCYASRRQID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)CC#N |
| Canonical SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)CC#N |
Introduction
Chemical Identification and Properties
Basic Chemical Data
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is identified by the CAS number 1373920-75-2 and belongs to the category of low-molecular-weight organic compounds. The compound features several key identifiers and properties as outlined in Table 1.
Table 1: Key Chemical Identifiers of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
| Parameter | Value |
|---|---|
| CAS Number | 1373920-75-2 |
| Molecular Formula | C₁₀H₇F₄N |
| Molecular Weight | 217.16 g/mol |
| IUPAC Name | 2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile |
| InChI Key | YKXAXCYASRRQID-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(C(=CC(=C1)CC#N)C(F)(F)F)F |
| PubChem CID | 86277680 |
| MDL Number | MFCD22201073 |
Structural Characteristics
The molecule consists of a phenyl ring with four distinct functional groups attached:
-
A fluorine atom at position 4
-
A methyl group at position 3
-
A trifluoromethyl group (CF₃) at position 5
-
An acetonitrile group (CH₂CN)
This particular arrangement of substituents contributes to the compound's unique chemical properties and biological activity. The presence of both a single fluorine atom and a trifluoromethyl group creates an interesting electronic distribution within the molecule, affecting its reactivity patterns and potential interactions with biological systems.
Synthesis Methods
Industrial Production Methods
Industrial production of this compound typically employs multi-step synthesis methods to achieve high yield and purity. These procedures often include:
-
Careful selection of starting materials with appropriate functional groups
-
Optimization of reaction conditions for each step
-
Purification techniques such as recrystallization, column chromatography, or distillation
-
Quality control testing, including HPLC analysis with detection at specific wavelengths (e.g., 254 nm)
Chemical Reactions
Nucleophilic Substitution Reactions
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile can participate in various chemical reactions, particularly substitution reactions with nucleophiles like amines and alcohols. The nitrile group (-C≡N) serves as an important reactive site, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions
The compound can undergo:
-
Oxidation reactions with oxidizing agents such as potassium permanganate
-
Reduction reactions with reducing agents like lithium aluminum hydride
These transformation capabilities make it a versatile building block in organic synthesis.
Applications in Research and Industry
Pharmaceutical Research
The compound's unique structural features enhance its reactivity and interactions with biological systems, making it particularly valuable in pharmaceutical research. Specific applications include:
-
Serving as a building block in the synthesis of complex drug candidates
-
Contributing to structure-activity relationship studies
-
Acting as an intermediate in the development of compounds with specific biological targets
For example, similar fluorinated compounds have been studied as components in the development of GPR52 agonists, which may have applications in treating various neurological disorders .
Medicinal Chemistry Applications
In medicinal chemistry, compounds with similar structural features to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile have shown potential in the development of:
-
TAAR1 ligands, as referenced in research on 2-aminooxazolines compounds
-
Heart failure therapeutics, as suggested by research on related compounds
-
Potential neurological disorder treatments, particularly those targeting G protein-coupled receptors
The presence of fluorine atoms in the molecule likely contributes to:
-
Enhanced metabolic stability
-
Increased lipophilicity
-
Altered binding affinity to target receptors
-
Modified pharmacokinetic properties
Comparison with Similar Compounds
Structural Analogs
A notable structural analog is 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS No. 2386895-35-6), which differs only in the position of the fluorine atom on the phenyl ring. Both compounds share:
Table 2: Comparison of 4-Fluoro and 2-Fluoro Isomers
| Feature | 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile | 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile |
|---|---|---|
| CAS Number | 1373920-75-2 | 2386895-35-6 |
| Molecular Formula | C₁₀H₇F₄N | C₁₀H₇F₄N |
| Molecular Weight | 217.16 g/mol | 217.167 g/mol |
| Fluorine Position | Position 4 on phenyl ring | Position 2 on phenyl ring |
| Applications | Pharmaceutical and research applications | Similar research applications |
The positional isomerism between these compounds likely results in different electronic distributions and potentially different biological activities, despite their identical molecular formulas and similar physical properties.
Derivatives and Related Compounds
Several related compounds appear in pharmaceutical research, including:
-
Various fluorinated phenylacetonitrile derivatives used in drug development
-
Compounds featuring trifluoromethyl groups in different positions
-
Structurally related compounds such as 2-hydroxyimino-2-phenylacetonitrile
Current Research and Future Prospects
Research involving 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile and similar compounds continues to evolve. Current areas of interest include:
-
Development of more efficient and environmentally friendly synthesis methods
-
Exploration of new biological targets for compounds containing this structural motif
-
Investigation of structure-activity relationships to optimize biological activity
-
Application in the development of novel pharmaceuticals, particularly for neurological disorders and heart conditions
The unique combination of fluorine substituents in this molecule suggests continued interest in its applications across various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume